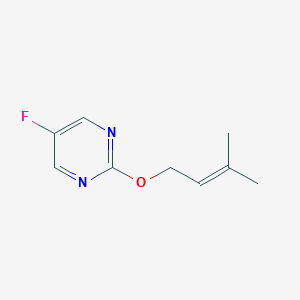

3-甲基-N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

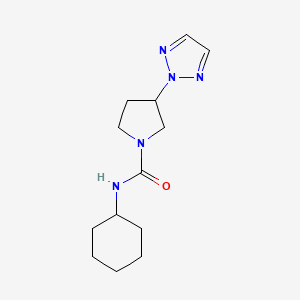

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

A convenient method has been developed for the synthesis of imatinib and two of its intermediates . N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, obtained from 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution, was reduced by N2H4·H2O/FeCl3·6H2O/C in 92% yield . The resulting amine was condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions, to provide the final product imatinib in good yield and high purity .Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Physical and Chemical Properties Analysis

Upon cooling, the product crystallizes and is filtered and dried to afford 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide, fumarate a pale-yellow crystalline solid . The analysis found: C, 63.91; H, 5.99; N, 15.74%; H2O, 1.27% .科学研究应用

抗癌应用

- 与 3-甲基-N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)苯甲酰胺密切相关的吡唑并嘧啶已被合成并评估其抗癌特性。该类化合物已显示出对各种癌细胞系的细胞毒活性,显示出作为潜在抗癌剂的希望。研究了这些化合物的构效关系 (SAR),以了解它们与癌细胞的相互作用 (Rahmouni 等人,2016)。

抗病毒活性

- 基于苯甲酰胺的 5-氨基吡唑及其吡唑并[1,5-a]嘧啶衍生物已显示出对禽流感 (H5N1) 的显着抗病毒活性。这些与 3-甲基-N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)苯甲酰胺在结构上相似的化合物强调了这类化合物在开发新抗病毒剂中的潜力 (Hebishy 等人,2020)。

组蛋白脱乙酰酶抑制剂用于癌症治疗

- 已开发出类似的化合物作为组蛋白脱乙酰酶 (HDAC) 抑制剂,在癌症治疗中显示出显着的潜力。这些抑制剂阻断癌细胞增殖并诱导细胞凋亡,表明它们作为抗癌药物的有效性 (Zhou 等人,2008)。

抗菌活性

- 已合成 3-甲基-N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)苯甲酰胺的衍生物并评估了它们的抗菌活性。这些化合物对包括大肠杆菌和金黄色葡萄球菌在内的各种细菌菌株表现出高活性,突出了它们作为抗菌剂的潜力 (Giri 等人,2017)。

神经炎症中的放射性药物应用

- 放射性药物领域的研究探索了与 3-甲基-N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)苯甲酰胺在结构上相似的化合物,用于神经炎症的成像。这些研究涉及合成用于正电子发射断层扫描 (PET) 成像的标记化合物,特别是针对神经炎症条件下的 IRAK4 酶 (Wang 等人,2018)。

作用机制

Target of Action

The primary target of 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

The compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, which is characteristic for this gene, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby preventing the phosphorylation of proteins that signal cell growth and division .

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase disrupts several downstream signaling pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can prevent the uncontrolled growth and division of cells .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . By blocking the activity of tyrosine kinases, the compound prevents the signaling of cell growth and division. This can lead to the death of cancer cells, making the compound a potential therapeutic agent for diseases like leukemia .

生化分析

Biochemical Properties

The compound 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide plays a significant role in biochemical reactions. It specifically inhibits the activity of tyrosine kinases . This compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .

Cellular Effects

The effects of 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide on various types of cells and cellular processes are profound. It influences cell function by inhibiting the activity of tyrosine kinases . This inhibition can trigger apoptosis and could be particularly useful in hematological malignancies .

Molecular Mechanism

The molecular mechanism of action of 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It specifically binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .

属性

IUPAC Name |

3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c1-13-4-3-5-14(10-13)16(23)20-15-11-18-17(19-12-15)22-8-6-21(2)7-9-22/h3-5,10-12H,6-9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQAHOIBCJWXFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2890465.png)

![3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2890467.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2890469.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2890474.png)

![N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2890476.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2890479.png)

![2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2890483.png)